2-(Pyridin-3-yloxy)ethanol
CAS No.: 119967-49-6
Cat. No.: VC20870329
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119967-49-6 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 2-pyridin-3-yloxyethanol |
| Standard InChI | InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2 |
| Standard InChI Key | IFBXNOIFACMNNE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)OCCO |
| Canonical SMILES | C1=CC(=CN=C1)OCCO |
Introduction
2-(Pyridin-3-yloxy)ethanol is a compound that has garnered significant attention in various fields of research due to its unique chemical properties and potential applications. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The compound contains an ether (C-O-C) and a hydroxyl (–OH) group, making it versatile in chemical reactions and biological interactions.
Synthesis of 2-(Pyridin-3-yloxy)ethanol
The synthesis of 2-(Pyridin-3-yloxy)ethanol typically involves the reaction of pyridin-3-ol with ethylene oxide under basic conditions. Sodium hydroxide or potassium hydroxide is commonly used as the base in this reaction.
Reaction Mechanism
The reaction can be summarized as follows:
This synthesis method is straightforward and efficient, yielding the desired compound under controlled conditions.
Applications and Biological Activity
2-(Pyridin-3-yloxy)ethanol has several notable applications, particularly in biochemical assays and as a potential ligand for enzymes or receptors. Its hydroxyl group allows for hydrogen bonding interactions, while the aromatic pyridine ring can engage in π–π stacking interactions with aromatic residues in proteins.
Biological Interactions
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Ligand Properties: The compound can modulate enzyme activity by binding to specific sites, influencing biochemical pathways.
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Protein Interactions: The presence of both hydroxyl and pyridine rings facilitates diverse interactions with proteins, enhancing its potential as a therapeutic agent.
Research Findings
Recent studies have highlighted the importance of pyridine derivatives in various biological and chemical applications. While specific research on 2-(Pyridin-3-yloxy)ethanol is limited, its structural analogs have shown promising results in fields such as antiparasitic activity and catalysis.
Antiparasitic Activity
Related compounds, such as pyridinyloxyalkanols, have demonstrated inhibitory effects against Leishmania mexicana, suggesting potential applications in antiparasitic drug development .
Catalysis
Pyridine-based ligands are extensively used in catalysis, particularly in the oxidation of alcohols. The Pd(OAc)/pyridine catalyst system is efficient in selective aerobic oxidation reactions.
Synthesis Conditions
| Reagents | Conditions |
|---|---|
| Pyridin-3-ol, Ethylene Oxide | Basic conditions (NaOH or KOH) |
Potential Applications
| Application | Description |
|---|---|
| Biochemical Assays | Ligand for enzymes or receptors |
| Catalysis | Related pyridine derivatives used in oxidation reactions |
| Antiparasitic Activity | Structural analogs show promise against Leishmania mexicana |
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